molecular formula C12H12F2O3 B3027759 4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid CAS No. 1380300-36-6

4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid

Cat. No.: B3027759
CAS No.: 1380300-36-6
M. Wt: 242.22
InChI Key: GMMQSBUSMMWBSS-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid (CBDFBA) is a carboxylic acid that has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects. CBDFBA is a versatile compound that can be used in a variety of laboratory experiments and has been used in various scientific research applications.

Scientific Research Applications

Biotechnological Applications

4-Hydroxybenzoic acid (4-HBA), a compound structurally similar to 4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid, shows promise in various biotechnological applications. It serves as an intermediate for value-added bioproducts in fields like food, cosmetics, pharmacy, and fungicides. Advanced biosynthetic techniques, including synthetic biology and metabolic engineering, have been utilized to produce 4-HBA and its derivatives for high-value bioproducts (Wang et al., 2018).

Polymer Synthesis

The synthesis of high molecular weight poly(4-hydroxybenzoate)s, a process relevant to this compound, is achieved through the condensation of 4-hydroxybenzoic acid. This method, involving various carboxylic acid anhydrides and acid chlorides, is significant for polymer science and engineering (Kricheldorf & Schwarz, 1984).

Analytical Chemistry

In analytical chemistry, aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid), which share a similar benzoic acid framework with this compound, are synthesized for determining sulfhydryl groups in biological materials (Ellman, 1959).

Pharmaceutical Intermediates

The compound 3,5-Dimethoxy-2,4-Difluorobenzoic acid, closely related to this compound, is synthesized as a key intermediate for pharmaceuticals such as moxifloxacin. This process involves a series of reactions including nitration and methoxyl substitution (Zhang et al., 2017).

Environmental Chemistry

In environmental chemistry, derivatives of benzoic acid, similar to this compound, have been studied for their binding properties in the cyclohexaamylose cavity, emphasizing their potential in environmental remediation and pollutant capture (Bergeron et al., 1979).

Biodegradation Studies

Research on the biodegradation of aromatic acids, closely related to this compound, has been conducted. For instance, Pseudomonas putida was found to oxidize 3,5-dimethoxy-4-hydroxybenzoic acid, indicating the role of microorganisms in the environmental breakdown of such compounds (Donnelly & Dagley, 1980).

Mechanism of Action

The mechanism of action is more relevant for biologically active compounds. It refers to how the compound interacts with biological systems. For example, how a drug interacts with its target in the body .

Safety and Hazards

The safety and hazards of a compound are usually determined by its physical and chemical properties. This can include its toxicity, flammability, environmental impact, and precautions needed for handling and storage .

Properties

IUPAC Name

4-(cyclobutylmethoxy)-3,5-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-9-4-8(12(15)16)5-10(14)11(9)17-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMQSBUSMMWBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234169
Record name Benzoic acid, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-36-6
Record name Benzoic acid, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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